molecular formula C8H13N3O4 B3811401 [3-(1-methoxypropyl)-5-oxo-1,5-dihydro-4H-1,2,4-triazol-4-yl]acetic acid

[3-(1-methoxypropyl)-5-oxo-1,5-dihydro-4H-1,2,4-triazol-4-yl]acetic acid

Cat. No. B3811401
M. Wt: 215.21 g/mol
InChI Key: DZLUNPQOWZURAG-UHFFFAOYSA-N
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Description

The compound appears to contain a 1,2,4-triazole ring, which is a type of heterocyclic compound. Heterocyclic compounds are often found in a wide range of products, from dyes to pharmaceuticals . The compound also contains a methoxypropyl group and an acetic acid group .


Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the 1,2,4-triazole ring, possibly through a cyclization reaction. The methoxypropyl group could potentially be introduced through a substitution or addition reaction .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the 1,2,4-triazole ring, the methoxypropyl group, and the acetic acid group .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the 1,2,4-triazole ring and the acetic acid group. The 1,2,4-triazole ring is a common motif in medicinal chemistry and is known to participate in a variety of chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the acetic acid group could potentially make the compound acidic .

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, many 1,2,4-triazole derivatives have been studied for their potential as antiviral, anti-inflammatory, and anticancer agents .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. For example, if the compound is acidic, it could potentially cause burns or other injuries .

Future Directions

The future directions for research on this compound could potentially include further studies on its synthesis, reactivity, and potential applications. Given the presence of the 1,2,4-triazole ring, it could be of interest in the field of medicinal chemistry .

properties

IUPAC Name

2-[3-(1-methoxypropyl)-5-oxo-1H-1,2,4-triazol-4-yl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O4/c1-3-5(15-2)7-9-10-8(14)11(7)4-6(12)13/h5H,3-4H2,1-2H3,(H,10,14)(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZLUNPQOWZURAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=NNC(=O)N1CC(=O)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[3-(1-methoxypropyl)-5-oxo-1,5-dihydro-4H-1,2,4-triazol-4-yl]acetic acid
Reactant of Route 2
[3-(1-methoxypropyl)-5-oxo-1,5-dihydro-4H-1,2,4-triazol-4-yl]acetic acid
Reactant of Route 3
[3-(1-methoxypropyl)-5-oxo-1,5-dihydro-4H-1,2,4-triazol-4-yl]acetic acid
Reactant of Route 4
[3-(1-methoxypropyl)-5-oxo-1,5-dihydro-4H-1,2,4-triazol-4-yl]acetic acid
Reactant of Route 5
[3-(1-methoxypropyl)-5-oxo-1,5-dihydro-4H-1,2,4-triazol-4-yl]acetic acid
Reactant of Route 6
[3-(1-methoxypropyl)-5-oxo-1,5-dihydro-4H-1,2,4-triazol-4-yl]acetic acid

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